7-(3-chlorophenyl)-N-(2-methylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-(3-chlorophenyl)-N-(2-methylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a 3-chlorophenyl group, a 2-methylpropyl group, and a phenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chlorophenyl)-N-(2-methylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine core.
Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the 3-chlorophenyl, 2-methylpropyl, and phenyl groups. These reactions often require the use of reagents such as chlorinating agents, alkylating agents, and arylating agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis systems to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
7-(3-chlorophenyl)-N-(2-methylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group. This is often achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and aryl halides are used in substitution reactions. Conditions may vary depending on the specific reaction but often involve solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different substituents.
Scientific Research Applications
7-(3-chlorophenyl)-N-(2-methylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. It may act on specific molecular targets and pathways to exert its effects.
Industry: The compound is used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(3-chlorophenyl)-N-(2-methylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
7-(3-chlorophenyl)-N-(2-methylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: shares structural similarities with other pyrrolopyrimidines, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern and the resulting biological activities
Properties
Molecular Formula |
C22H21ClN4 |
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Molecular Weight |
376.9 g/mol |
IUPAC Name |
7-(3-chlorophenyl)-N-(2-methylpropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H21ClN4/c1-15(2)12-24-21-20-19(16-7-4-3-5-8-16)13-27(22(20)26-14-25-21)18-10-6-9-17(23)11-18/h3-11,13-15H,12H2,1-2H3,(H,24,25,26) |
InChI Key |
GOPJDLCPIFWXQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=C2C(=CN(C2=NC=N1)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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